Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

NNMT inhibition binding affinity substrate-competitive inhibitor

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic tetrahydroquinoline-based carbamate that functions as a potent inhibitor of nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme central to NAD+ homeostasis, epigenetic regulation, and metabolic disease pathogenesis. The compound exhibits a binding affinity (Ki) of 89 nM against recombinant human NNMT in a fluorescence-based biochemical assay.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 955539-03-4
Cat. No. B2361794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
CAS955539-03-4
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC
InChIInChI=1S/C15H20N2O3/c1-10(2)14(18)17-8-4-5-11-6-7-12(9-13(11)17)16-15(19)20-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)
InChIKeyQUAVSGOWYMDDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS 955539-03-4): A High-Affinity Tetrahydroquinoline NNMT Inhibitor for Targeted Metabolic Research Procurement


Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic tetrahydroquinoline-based carbamate that functions as a potent inhibitor of nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme central to NAD+ homeostasis, epigenetic regulation, and metabolic disease pathogenesis. The compound exhibits a binding affinity (Ki) of 89 nM against recombinant human NNMT in a fluorescence-based biochemical assay . This compound belongs to the broader class of 1,2,3,4-tetrahydroquinolin-7-yl carbamates, which have been explored in patent literature as acetylcholinesterase (AChE) inhibitors ; however, its primary documented and quantitatively characterized activity resides in NNMT inhibition, distinguishing it from simple AChE-focused analogs within the same chemical series.

Why Generic Substitution of Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate Fails: Radical Structure-Activity Discontinuities in Tetrahydroquinoline NNMT Inhibitors


The tetrahydroquinoline chemotype exhibits extreme sensitivity to N-acyl substitution patterns for NNMT engagement, with a comprehensive structure-activity relationship (SAR) study documenting >1000-fold variation in inhibitory activity across closely related analogs . The specific combination of an N-isobutyryl group at the 1-position and a methyl carbamate at the 7-position—as found in this compound—yields a Ki of 89 nM against human NNMT . Generic substitution with an N-acetyl analog, an N-unsubstituted tetrahydroquinoline, or a tert-butyl carbamate variant would substantially alter steric and electronic interactions within the NNMT nicotinamide-binding pocket, resulting in drastically reduced potency that cannot be predicted without empirical validation. Therefore, procurement of the exact compound is mandatory for reproducible NNMT inhibition studies.

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: Quantitative Differential Evidence for Informed Procurement Decisions


NNMT Binding Affinity: ~136-Fold Improvement Over the Prototypical Substrate-Mimetic Inhibitor 1-Methylquinolinium (1-MQ)

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate demonstrates a Ki of 89 nM against recombinant human NNMT in a fluorescence-based biochemical assay . In contrast, the widely used substrate-mimetic NNMT inhibitor 1-methylquinolinium (1-MQ) exhibits a Ki of 12.1 ± 3.1 µM under comparable assay conditions . This represents an approximately 136-fold superior binding affinity (89 nM vs. 12,100 nM), enabling substantially lower working concentrations.

NNMT inhibition binding affinity substrate-competitive inhibitor Ki determination

Intra-Compound Methyltransferase Selectivity: >14-Fold Discrimination Between NNMT and DOT1L

Within its own pharmacological profile, the compound exhibits a meaningful selectivity window: Ki = 89 nM against NNMT versus an IC50 of 1.3 µM (1,300 nM) against the histone H3 lysine-79 methyltransferase DOT1L, determined in a filter-based assay with 1-hour incubation . This intra-compound selectivity ratio of >14-fold indicates that at concentrations sufficient to fully inhibit NNMT (e.g., ~0.5–1 µM), DOT1L activity remains largely unaffected, minimizing epigenetic off-target confounding.

methyltransferase selectivity DOT1L off-target profiling histone methyltransferase

Structural Scaffold Differentiation: Neutral Tetrahydroquinoline Carbamate Versus Charged Quinolinium NNMT Inhibitors

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate features a partially saturated tetrahydroquinoline core bearing a neutral methyl carbamate moiety, contrasting with the permanently charged quinolinium scaffold of widely used NNMT inhibitors such as NNMTi (5-amino-1-methylquinolinium, IC50 = 1.2 µM) . Permanently charged molecules are generally associated with poorer passive membrane permeability compared to their neutral counterparts, a principle well-established in medicinal chemistry . While NNMTi demonstrates an IC50 of 1.2 µM in biochemical assays, the target compound's neutral tetrahydroquinoline-carbamate architecture, combined with its 89 nM Ki, offers a structurally differentiated tool potentially better suited for intracellular NNMT engagement in intact cell assays.

tetrahydroquinoline scaffold quinolinium cell permeability physicochemical properties

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: Prioritized Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


High-Sensitivity NNMT Biochemical Screening and SAR Probe Development

Researchers requiring a high-affinity NNMT inhibitor for biochemical screening campaigns should prioritize this compound. Its Ki of 89 nM enables robust inhibition at nanomolar concentrations, minimizing the compound quantity required per assay well and reducing solvent (DMSO) carryover artifacts. The ~136-fold affinity advantage over 1-MQ (Ki = 12.1 µM) makes it the preferred choice for fluorescence-based NNMT activity assays, where low inhibitor concentrations are essential to avoid inner-filter effects and to maintain linear reaction kinetics.

Intracellular NNMT Target Engagement and Pathway Deconvolution Studies

For cell-based studies investigating NNMT's role in NAD+ salvage, epigenetic regulation, or metabolic reprogramming, the neutral tetrahydroquinoline-carbamate scaffold is structurally preferable to permanently charged quinolinium inhibitors such as NNMTi . The compound's predicted favorable passive membrane permeability, grounded in medicinal chemistry principles , supports its use in intact-cell NNMT inhibition experiments where intracellular target engagement is required.

Methyltransferase Selectivity Profiling Panels

Investigators assembling methyltransferase inhibitor panels to dissect the contributions of individual methyltransferases to a biological phenotype should include this compound as the NNMT-selective probe. Its >14-fold selectivity window over DOT1L (NNMT Ki = 89 nM vs. DOT1L IC50 = 1.3 µM) provides a defined concentration range (e.g., 0.1–0.5 µM) for selective NNMT inhibition without significant DOT1L engagement, enabling cleaner pharmacological dissection of NNMT-specific functions in cellular models.

Comparative Efficacy Benchmarking in Metabolic Disease Models

In preclinical metabolic disease research—including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD)—where NNMT overexpression is a validated pathological driver, this compound serves as a differentiated tool compound. Its nanomolar potency and structural distinction from existing quinolinium-based NNMT inhibitors (e.g., NNMTi, JBSNF-000088) provide an orthogonal chemical probe to corroborate phenotypic findings and reduce the risk of scaffold-specific artifacts in target validation studies .

Quote Request

Request a Quote for Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.